1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one: is an organic compound with the molecular formula C11H14O2S It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group and an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one typically involves the reaction of 2-methoxy-2-phenylethanol with ethanethioic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the thioester bond. Common reagents used in this synthesis include sulfur-containing compounds and acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester to the corresponding alcohol and thiol.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thioesters or ethers.
Scientific Research Applications
Chemistry: 1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound’s derivatives are explored for their pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include the formation of covalent bonds with active site residues or altering the conformation of the target proteins.
Comparison with Similar Compounds
- S-phenyl ethanethioate
- 2-Methoxy-2-phenylethanol
- Ethanethioic acid, S-(2-methoxyphenyl) ester
Uniqueness: 1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one is unique due to its specific structural features, such as the methoxy group and the phenylethyl moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development.
Properties
IUPAC Name |
S-(2-methoxy-2-phenylethyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-9(12)14-8-11(13-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYSWMHWGLUTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.